1-(2-Aminoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium chloride
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Overview
Description
1-(2-Aminoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium chloride is a compound belonging to the class of imidazolium salts. Imidazolium salts are known for their wide range of applications in various fields, including chemistry, biology, and industry. This particular compound features a unique structure with an aminoethyl group, a hydroxyethyl group, and an undecyl chain, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium chloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of an aminoethyl compound with a hydroxyethyl compound in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions include oxidized imidazole derivatives, reduced imidazole compounds, and various substituted imidazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Aminoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium chloride has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including cyclization and polymerization reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of surfactants, emulsifiers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium chloride involves its interaction with specific molecular targets and pathways. The compound can interact with cell membranes, leading to disruption of membrane integrity and subsequent cell death. It can also inhibit specific enzymes, leading to the disruption of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hydroxyethyl)-4,5-dihydro-3-(2-aminoethyl)-2-undecyl-1H-imidazolium chloride
- 1-(2-Aminoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-decyl-1H-imidazolium chloride
- 1-(2-Aminoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-dodecyl-1H-imidazolium chloride
Uniqueness
1-(2-Aminoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium chloride is unique due to its specific combination of functional groups and chain length. This unique structure imparts specific properties, such as enhanced solubility, stability, and reactivity, making it suitable for a wide range of applications.
Properties
CAS No. |
94113-72-1 |
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Molecular Formula |
C18H38ClN3O |
Molecular Weight |
348.0 g/mol |
IUPAC Name |
2-[3-(2-aminoethyl)-2-undecyl-4,5-dihydroimidazol-3-ium-1-yl]ethanol;chloride |
InChI |
InChI=1S/C18H38N3O.ClH/c1-2-3-4-5-6-7-8-9-10-11-18-20(13-12-19)14-15-21(18)16-17-22;/h22H,2-17,19H2,1H3;1H/q+1;/p-1 |
InChI Key |
KIZDMKUHXJCWPC-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC1=[N+](CCN1CCO)CCN.[Cl-] |
Origin of Product |
United States |
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